Introduction: A Key Intermediate in Modern Medicinal Chemistry
Introduction: A Key Intermediate in Modern Medicinal Chemistry
An In-depth Technical Guide to the Characterization of 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene
1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules. Its strategic arrangement of electron-withdrawing and electron-donating groups, combined with the presence of two distinct halogen atoms, makes it a versatile intermediate for creating diverse molecular scaffolds. This is particularly true in the field of drug discovery, where the incorporation of fluorine and methoxy groups can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties.[1]
The presence of a nitro group provides a synthetic handle for further transformations, such as reduction to an amine, which opens up a vast array of subsequent chemical reactions. The chloro and fluoro substituents offer opportunities for selective nucleophilic aromatic substitution reactions, a cornerstone of modern synthetic chemistry.[2] This guide provides a comprehensive overview of the essential physicochemical properties, synthesis, and detailed characterization of 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene for researchers, scientists, and professionals in drug development.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene are summarized below.
Table 1: Core Properties of 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene
| Property | Value | Source |
| IUPAC Name | 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene | N/A |
| Molecular Formula | C₇H₅ClFNO₃ | [3] |
| Molecular Weight | 205.57 g/mol | [3] |
| CAS Number | 1089280-66-9 | [4] |
| Appearance | Expected to be a solid at room temperature | [3] |
| Melting Point | 72-75 °C | [3] |
| MDL Number | MFCD03425810 | [3] |
Chemical Structure Diagram
Caption: A representative workflow for the synthesis of the title compound.
Experimental Protocol: Methylation of 2-Chloro-4-fluoro-5-nitrophenol
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Dissolution: Dissolve 2-Chloro-4-fluoro-5-nitrophenol in a suitable polar aprotic solvent, such as acetone or DMF.
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Base Addition: Add a slight excess of a weak base, such as potassium carbonate, to the solution to deprotonate the phenolic hydroxyl group.
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Methylation: Add a methylating agent, like iodomethane or dimethyl sulfate, to the reaction mixture.
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Reaction Monitoring: Heat the mixture and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: After completion, cool the reaction mixture and filter to remove the base. Evaporate the solvent under reduced pressure.
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Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining inorganic salts.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene.
Spectroscopic Characterization: A Multi-faceted Approach
The unambiguous identification of 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.
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¹H NMR (Proton NMR): The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
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Methoxy Protons (-OCH₃): A singlet integrating to three protons is expected, likely in the range of 3.9-4.1 ppm.
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Aromatic Protons: Two distinct signals are anticipated in the aromatic region (7.0-8.5 ppm), each integrating to one proton. Due to the substitution pattern, these will appear as doublets, with coupling constants influenced by the adjacent fluorine atom.
-
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. [5] * Aromatic Carbons: Six signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. Carbons bonded to the electronegative chloro, fluoro, and nitro groups will be significantly shifted.
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Methoxy Carbon (-OCH₃): A single peak for the methoxy carbon is expected in the range of 55-65 ppm.
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Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure an adequate number of scans for a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
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Key Expected Absorptions:
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Aromatic C-H Stretch: Around 3000-3100 cm⁻¹.
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C-O Stretch (Aryl Ether): Strong absorption around 1200-1275 cm⁻¹. [6] * NO₂ Stretch: Two strong bands, one symmetric and one asymmetric, are expected around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. [7] * C-F Stretch: A strong band in the region of 1000-1400 cm⁻¹.
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C-Cl Stretch: Absorption in the fingerprint region, typically between 600-800 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
-
Experimental Protocol: IR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
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Expected Observations (Electron Ionization - EI):
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 205.
-
Isotopic Pattern: Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed. There will be a peak at M⁺ (m/z 205) corresponding to the ³⁵Cl isotope and another peak at M+2 (m/z 207) with an intensity of approximately one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope. [8] * Fragmentation: Expect fragmentation patterns corresponding to the loss of functional groups such as NO₂, CH₃, and Cl.
-
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or via a direct insertion probe for EI.
-
Ionization: Ionize the sample using the chosen method (e.g., Electron Ionization).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern to confirm the molecular weight and the presence of chlorine. Analyze the fragmentation pattern to further support the proposed structure.
Reactivity and Applications in Drug Development
The unique substitution pattern of 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene dictates its reactivity and utility.
Caption: Key functional groups and their influence on chemical reactivity.
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Nucleophilic Aromatic Substitution (SₙAr): The potent electron-withdrawing effect of the nitro group activates the aromatic ring towards SₙAr reactions. Both the chloro and fluoro atoms can act as leaving groups, allowing for the introduction of various nucleophiles (e.g., amines, thiols, alcohols) to build more complex molecules. The relative reactivity of the C-Cl vs. C-F bond can sometimes be exploited for selective substitution.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative using various reagents (e.g., SnCl₂, H₂/Pd-C). [9]This resulting amine is a versatile functional group that can undergo a wide range of reactions, including amide bond formation, diazotization, and construction of heterocyclic rings.
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Role in Drug Discovery: Fluorine-containing compounds are prevalent in modern pharmaceuticals. [1]The fluorine atom in this molecule can enhance binding affinity to target proteins, improve metabolic stability, and increase membrane permeability. The methoxy group can also contribute to improved pharmacokinetic properties. These features make 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene a valuable starting material for the synthesis of new therapeutic agents. [2][10]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene. It is classified as an irritant. [3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [11][12]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. [13]Avoid contact with skin and eyes. [11]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [14]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains. [13]
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Alfa Aesar. SAFETY DATA SHEET: 1-Fluoro-4-nitrobenzene. [Link]
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Cole-Parmer. Material Safety Data Sheet - 1-Chloro-4-nitrobenzene, 99%. [Link]
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PubChem. 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene. [Link]
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PubChem. 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene. [Link]
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NIST. Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. [Link]
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Loba Chemie. 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. [Link]
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ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
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MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
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OECD. 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5. [Link]
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NIST. Benzene, 1-chloro-4-nitro-. [Link]
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Preprints.org. Fluorine in drug discovery: Role, design and case studies. [Link]
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MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]
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ResearchGate. Figure S19: 1 H NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e).... [Link]
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Chegg.com. Solved This is the IR report for 1-methoxy-2-chloro-4 | Chegg.com. [Link]
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ResearchGate. (PDF) IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase.... [Link]
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